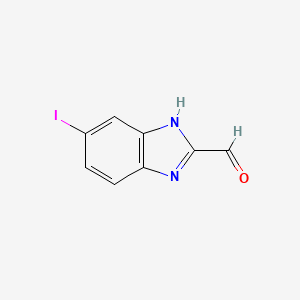

6-Iodo-1H-benzoimidazole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-1H-benzimidazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-4H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBGVFFFQQVNPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)NC(=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Iodo 1h Benzoimidazole 2 Carbaldehyde

Strategies for Benzimidazole (B57391) Ring Construction with Iodine Substitution

The foundational step in synthesizing the target molecule is the construction of the 6-iodo-1H-benzoimidazole skeleton. Several modern synthetic methods can be employed to achieve this, starting from appropriately substituted precursors or by modifying the benzimidazole core directly.

A cornerstone of benzimidazole synthesis is the condensation of an ortho-phenylenediamine with an aldehyde, a method known as the Phillips condensation. To obtain the 6-iodo-benzoimidazole core, this reaction is adapted by using 4-iodo-benzene-1,2-diamine as the starting material. This precursor is reacted with a suitable two-carbon aldehyde equivalent, which can be subsequently converted to the carbaldehyde.

A common choice for the C2-moiety precursor is glyoxylic acid or its derivatives. The reaction proceeds via the initial formation of a Schiff base, which then undergoes intramolecular cyclization and dehydration to form the benzimidazole ring. The presence of the iodo-substituent on the phenylenediamine ring is well-tolerated in these condensation reactions. Various catalysts, including acid catalysts and oxidizing agents, can be employed to facilitate the cyclization and subsequent aromatization. nih.govnih.gov

| Diamine Precursor | Aldehyde/Carboxylic Acid Precursor | Catalyst/Reagent | Solvent | General Conditions |

|---|---|---|---|---|

| 4-Iodo-benzene-1,2-diamine | Glyoxylic acid | HCl or p-TsOH | Ethanol or Water | Reflux |

| 4-Iodo-benzene-1,2-diamine | Dichloroacetic acid | Aqueous HCl | Water | Reflux, followed by hydrolysis |

Oxidative cyclization offers an efficient alternative to classical condensation methods. In this approach, 4-iodo-benzene-1,2-diamine is reacted with an aldehyde to form a dihydrobenzimidazole intermediate, which is then oxidized in situ to the aromatic benzimidazole. A variety of oxidants can be used, with hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (IBD), being particularly effective. organic-chemistry.org This method is often rapid, proceeding at room temperature, and offers high yields. organic-chemistry.org

Another strategy involves an I(III)-catalyzed oxidative cyclization, where a catalytic amount of an iodide source is used in conjunction with a stoichiometric oxidant like Selectfluor. jk-sci.com These methods benefit from mild reaction conditions and tolerate a range of functional groups, including the iodo-substituent.

| Precursors | Oxidant/Catalyst System | Solvent | Key Features |

|---|---|---|---|

| 4-Iodo-benzene-1,2-diamine + Aldehyde | Iodobenzene diacetate (IBD) | 1,4-Dioxane | Rapid (3-5 min), room temperature, high yields. organic-chemistry.org |

| ortho-Substituted anilines | Iodobenzene (cat.) / Selectfluor | Not specified | Mild conditions, tolerates electron-poor groups. jk-sci.com |

An alternative to building the ring from an iodinated precursor is to introduce the iodine atom onto a pre-formed benzimidazole scaffold. This requires a regioselective electrophilic iodination reaction. The electronic nature of the benzimidazole ring directs electrophilic substitution to the benzene (B151609) portion of the molecule. Without strong directing groups, substitution typically occurs at the C4, C5, C6, and C7 positions, often leading to a mixture of products.

Achieving high regioselectivity for the C6 position (equivalent to the C5 position in an unsubstituted ring) can be challenging. However, methods employing N-Iodosuccinimide (NIS), often in the presence of an acid catalyst like trifluoroacetic acid, are commonly used for the iodination of electron-rich heterocycles. organic-chemistry.org Other reagents include iodine monochloride or a combination of molecular iodine with an oxidizing agent. nih.govresearchgate.net Under forcing conditions, such as using trifluoroperacetic acid, poly-iodination can occur, leading to products like tetraiodobenzimidazole. researchgate.net

Multi-component reactions (MCRs) provide a powerful tool for rapidly constructing complex molecules like substituted benzimidazoles in a single step. These reactions increase synthetic efficiency by combining three or more starting materials in one pot. To synthesize the 6-iodo-benzoimidazole core, 4-iodo-benzene-1,2-quinone or a related 4-iodo-diamine precursor could be employed as one of the components.

For instance, an iron-catalyzed three-component reaction of a benzo-1,2-quinone, an aldehyde, and ammonium (B1175870) acetate (B1210297) as the nitrogen source can yield benzimidazole derivatives. researchgate.net By starting with an appropriately iodinated quinone, this method could potentially provide direct access to the desired core structure.

Synthetic Pathways for the 2-Carbaldehyde Moiety

Once the 6-iodo-1H-benzoimidazole core is established, the final step is the introduction of the carbaldehyde group at the C2 position.

The C2 position of the benzimidazole ring is acidic and can be functionalized through various methods. One of the most direct routes to introduce a formyl group is the Vilsmeier-Haack reaction. organic-chemistry.orgjk-sci.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). The electron-rich benzimidazole ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during workup to yield the 2-carbaldehyde. wikipedia.org This method is well-suited for heteroaromatic compounds.

An alternative, two-step approach involves first synthesizing 6-iodo-2-methyl-1H-benzoimidazole. The methyl group at the C2 position can then be oxidized to a carbaldehyde using various oxidizing agents, such as selenium dioxide (SeO₂) or through a Kornblum oxidation-type sequence. acs.org A third potential method involves the deprotonation of the C2 position using a strong base like n-butyllithium, followed by quenching the resulting organolithium species with an electrophilic formylating agent such as DMF.

| Method | Reagents | Intermediate | Description |

|---|---|---|---|

| Vilsmeier-Haack Reaction | POCl₃, DMF, then H₂O | Iminium salt (Vilsmeier reagent) | Direct formylation of the benzimidazole ring via electrophilic substitution. organic-chemistry.orgjk-sci.comwikipedia.org |

| Oxidation of 2-Methyl Group | SeO₂, or I₂/DMSO | 6-Iodo-2-methyl-1H-benzoimidazole | Requires prior synthesis of the 2-methyl analogue, followed by oxidation. acs.org |

| Lithiation-Formylation | 1. n-BuLi or LDA 2. DMF, then H₃O⁺ | 2-Lithio-6-iodo-1H-benzoimidazole | Deprotonation at C2 followed by reaction with an electrophile. |

Oxidative Transformation of C2-Substituents to Carbaldehyde

A key synthetic strategy for introducing the 2-carbaldehyde functionality onto the benzimidazole ring involves the oxidation of a pre-installed C2-substituent. This approach typically begins with the formation of a 2-methyl or 2-hydroxymethyl benzimidazole, which is then transformed into the desired aldehyde through an oxidation reaction.

While the direct oxidation of a C2-methyl group is challenging, a more feasible pathway involves the synthesis of a (6-iodo-1H-benzimidazol-2-yl)methanol intermediate. This precursor can be theoretically synthesized via the condensation of 4-iodo-o-phenylenediamine with glycolic acid. Subsequently, the alcohol functionality of this intermediate would be oxidized to the carbaldehyde. Standard mild oxidizing agents, such as manganese dioxide (MnO₂), are typically effective for converting benzylic-type alcohols to aldehydes and would be suitable for this transformation. This two-step process—condensation followed by oxidation—represents a logical, albeit less direct, method for accessing the target aldehyde.

Another approach involves the dehydrogenative coupling of an appropriate diamine with a primary alcohol. For instance, various 2-substituted benzimidazoles have been successfully synthesized through the dehydrogenative coupling of aromatic diamines and primary alcohols using a Cobalt(II) complex as a catalyst, which could be adapted for this specific target.

Convergent and Divergent Synthetic Routes Toward 6-Iodo-1H-benzoimidazole-2-carbaldehyde

The construction of this compound can be approached through several strategic routes, which can be broadly classified as divergent or convergent.

A primary divergent synthetic route begins with the cyclization of a readily available, appropriately substituted benzene derivative. The most direct method involves the condensation of 4-iodo-o-phenylenediamine with a suitable two-carbon synthon that can provide the carbaldehyde group. Reagents such as glyoxylic acid or its derivatives are ideal for this purpose. This reaction, often referred to as the Phillips benzimidazole synthesis, directly assembles the final heterocyclic structure in a single cyclocondensation step. The reaction typically proceeds under acidic conditions or with the aid of an oxidizing agent. researchgate.net

An alternative divergent strategy would involve the late-stage iodination of a pre-formed 1H-benzoimidazole-2-carbaldehyde. This would proceed via an electrophilic aromatic substitution mechanism. The benzimidazole ring is moderately activated, and electrophilic substitution typically occurs at the 4-, 5-, 6-, and 7-positions. The precise location of iodination would depend on the reaction conditions and the directing effects of the existing C2-substituent.

A convergent synthesis would involve preparing the iodinated aniline (B41778) fragment and the imidazole-2-carbaldehyde fragment separately before coupling them. A modern approach involves the intramolecular N-arylation of N-(2-iodoaryl)benzamidines. mdpi.com This method, which can be performed in water with a simple base like potassium carbonate, offers a transition-metal-free pathway to the benzimidazole core and is highly valuable from an environmental and economic standpoint. mdpi.com

Implementation of Green Chemistry Principles in the Synthesis of Iodinated Benzimidazoles

Recent advancements in synthetic organic chemistry have emphasized the incorporation of green chemistry principles to minimize environmental impact. The synthesis of benzimidazoles, including iodinated derivatives, has been a fertile ground for the application of such principles, focusing on solvent-free conditions, alternative energy sources, and the use of benign catalysts.

Performing reactions without a solvent minimizes waste, reduces costs, and simplifies product purification. Several solvent-free protocols for benzimidazole synthesis have been developed. These methods often involve the grinding of reactants or the use of solid-supported catalysts.

For example, the condensation of o-phenylenediamines with aldehydes can be efficiently carried out under solvent-free conditions using catalysts such as AlOOH–SO₃ nanoparticles or nano-Ni(II)/Y zeolite. These reactions are characterized by short reaction times, simple work-up procedures, and high product yields. Another approach utilizes p-toluenesulfonic acid as a catalyst under grinding conditions, which also features mild reaction conditions and high efficiency.

| Catalyst System | Reactants | Conditions | Key Advantages |

| AlOOH–SO₃ nanoparticles | o-phenylenediamines, Aldehydes | Solvent-free | Short reaction time, simple workup, high yields |

| p-Toluenesulfonic acid | o-phenylenediamines, Aldehydes | Solvent-free, Grinding | High efficiency, mild conditions, simple purification |

| Nano-Ni(II)/Y zeolite | o-phenylenediamines, Aldehydes/Orthoesters | Solvent-free | Good to excellent yields |

This table presents examples of solvent-free conditions for the general synthesis of benzimidazoles.

Microwave irradiation has emerged as a powerful tool in green synthesis, offering significant rate enhancements and often leading to higher yields and cleaner reactions compared to conventional heating. The synthesis of benzimidazoles is particularly amenable to microwave assistance.

Protocols have been developed for the microwave-assisted synthesis of 1,2-disubstituted benzimidazoles under solvent-free conditions, sometimes requiring only a catalytic amount (1 mol%) of a Lewis acid like Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃). nih.gov These reactions are often complete within 5-10 minutes, providing the desired products with very high selectivity and in excellent yields (86-99%). nih.gov The use of microwave irradiation not only reduces reaction times from hours to minutes but also enhances energy efficiency, aligning with the principles of green chemistry. nih.gov

| Method | Catalyst | Conditions | Reaction Time | Yield |

| Microwave-Assisted | Er(OTf)₃ (1 mol%) | Solvent-free | 5-10 min | 86-99% |

| Conventional Heating | Various | Solvent | Hours | Variable |

This table compares a microwave-assisted protocol to conventional heating for benzimidazole synthesis.

The replacement of hazardous and stoichiometric reagents with efficient and recyclable catalysts is a cornerstone of green chemistry. In benzimidazole synthesis, a wide range of environmentally benign catalytic systems have been explored.

Iodine, for instance, has been shown to be an efficient catalyst for the condensation of o-phenylenediamines with aldehydes in aqueous media, offering a green and practical method. researchgate.net Supported gold nanoparticles (Au/TiO₂) have also been employed, providing high yields of 2-substituted benzimidazoles under ambient conditions and allowing for catalyst recovery and reuse. nih.gov Other green catalysts include ammonium chloride, which is inexpensive and environmentally benign, and various solid acids like zeolite HY, alumina, and silica (B1680970) gel, which can facilitate reactions under solvent-free conditions. researchgate.net The use of zinc boron nitride (Zn-BNT) under microwave conditions is another novel approach, with the catalyst being reusable multiple times with minimal loss of activity.

| Catalyst | Reaction | Key Features |

| Molecular Iodine (I₂) | Condensation of o-phenylenediamine (B120857) and aldehydes | Catalytic amount, works in aqueous media. researchgate.net |

| Gold Nanoparticles (Au/TiO₂) | Condensation of o-phenylenediamine and aldehydes | Heterogeneous, reusable, mild ambient conditions. nih.gov |

| Erbium(III) trifluoromethanesulfonate (Er(OTf)₃) | Condensation of N-substituted-o-phenylenediamine and aldehydes | Low catalyst loading (1 mol%), solvent-free, microwave-assisted. nih.gov |

| Zinc Boron Nitride (Zn-BNT) | Condensation of o-phenylenediamine and aldehydes | Heterogeneous, reusable (8 times), microwave conditions. |

| Ammonium Chloride (NH₄Cl) | Condensation of o-phenylenediamine and aldehydes | Inexpensive, environmentally benign. |

This table summarizes various environmentally benign catalytic systems for benzimidazole synthesis.

Mechanistic Insights into the Synthesis and Reactions of 6 Iodo 1h Benzoimidazole 2 Carbaldehyde

Detailed Reaction Mechanisms for Benzimidazole (B57391) Ring Formation

The formation of the benzimidazole ring is typically achieved through the condensation of an o-phenylenediamine (B120857) derivative with a one-carbon electrophile, such as a carboxylic acid or an aldehyde. nih.gov For the synthesis of a 6-iodo substituted benzimidazole, the starting material would be 4-iodo-1,2-phenylenediamine.

Two primary mechanistic pathways are:

Condensation with Carboxylic Acids (Phillips-Ladenburg Synthesis): This is a classic method involving the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and heat. nih.gov The reaction mechanism proceeds via an initial nucleophilic attack of one amino group on the protonated carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate. Subsequent dehydration leads to the formation of an N-acyl-o-phenylenediamine intermediate. An intramolecular cyclization then occurs as the second amino group attacks the amide carbonyl carbon. A final dehydration step from the resulting cyclic intermediate yields the aromatic benzimidazole ring. The use of various catalysts can facilitate this transformation under milder conditions. rsc.orgorientjchem.org

Condensation with Aldehydes: This approach involves the reaction of o-phenylenediamine with an aldehyde. mdpi.com The mechanism typically begins with the formation of a Schiff base (imine) from the reaction of one amino group with the aldehyde. orientjchem.org This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon. The resulting dihydrobenzimidazole intermediate is then oxidized to the final aromatic benzimidazole. organic-chemistry.org A variety of oxidizing agents, including hydrogen peroxide, sodium metabisulfite, or even atmospheric oxygen, can be employed for this final aromatization step. nih.govorganic-chemistry.org The use of heterogeneous catalysts like ZnO nanoparticles can activate the aldehyde and facilitate the cyclization process. nih.gov

| Catalyst/Reagent | Reactants | Conditions | Key Mechanistic Role |

|---|---|---|---|

| p-Toluenesulfonic acid (p-TsOH) | o-phenylenediamine, Aldehyde/Carboxylic Acid | Heating | Acid catalyst, protonates carbonyl group. orientjchem.org |

| ZnO Nanoparticles | o-phenylenediamine, Aldehyde | Heating in Ethanol | Lewis acid, activates aldehyde carbonyl. nih.gov |

| H2O2/HCl | o-phenylenediamine, Aldehyde | Room Temperature | Provides oxidant (H2O2) and acid catalyst (HCl). organic-chemistry.org |

| Sodium Metabisulfite (Na2S2O5) | o-phenylenediamine, Aldehyde | Reflux in Ethanol/Water | Acts as an oxidizing agent for the final aromatization step. nih.gov |

| Supported Gold Nanoparticles (Au/TiO2) | o-phenylenediamine, Aldehyde | Ambient Temperature | Catalyzes the cyclization of the imine intermediate. mdpi.com |

Mechanistic Pathways for Aldehyde Group Introduction and Functionalization

The aldehyde group at the C2 position is a versatile handle for further chemical modifications. Its introduction can be achieved on a pre-formed benzimidazole ring, or it can be functionalized to create more complex derivatives.

Introduction of the Aldehyde Group: A common strategy to introduce a formyl group at the 2-position of a benzimidazole is the oxidation of a 2-methylbenzimidazole (B154957) precursor. For the target molecule, this would involve the synthesis of 6-iodo-2-methylbenzimidazole followed by its oxidation. Reagents such as selenium dioxide (SeO2) are effective for this type of benzylic oxidation. The mechanism involves an ene reaction followed by a rsc.orgresearchgate.net-sigmatropic rearrangement and subsequent hydrolysis to yield the aldehyde.

Functionalization of the Aldehyde Group: The carbonyl group of 6-Iodo-1H-benzoimidazole-2-carbaldehyde is electrophilic and readily reacts with various nucleophiles. A prominent reaction is the formation of imines (Schiff bases) or related derivatives.

Imine and Hydrazone Formation: The reaction with primary amines or hydrazines is acid-catalyzed. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The nucleophile (e.g., R-NH2) attacks the carbonyl carbon, leading to a tetrahedral carbinolamine intermediate. Following proton transfer, the hydroxyl group is protonated to form a good leaving group (water). Elimination of water and deprotonation of the nitrogen atom yields the final imine or hydrazone product. mdpi.comresearchgate.net This reactivity allows for the coupling of the benzimidazole core to other molecular fragments. mdpi.com

| Reactant | Product Type | Key Mechanistic Step |

|---|---|---|

| Primary Amine (R-NH2) | Imine (Schiff Base) | Nucleophilic attack on carbonyl followed by dehydration. |

| Thiosemicarbazide | Thiosemicarbazone | Condensation reaction involving nucleophilic attack by the terminal hydrazine (B178648) nitrogen. mdpi.comresearchgate.net |

| Hydrazine (N2H4) | Hydrazone | Formation of a carbinolamine intermediate followed by elimination of water. |

Understanding Regioselectivity and Kinetics in the Halogenation of Benzimidazoles

The introduction of an iodine atom at the 6-position of the benzimidazole ring is an electrophilic aromatic substitution (SEAr) reaction. The regiochemical outcome of this reaction is governed by the electronic properties of the benzimidazole ring system.

The benzene (B151609) portion of the benzimidazole ring is activated towards electrophilic substitution. However, under acidic conditions typically used for halogenation, the nitrogen atoms of the imidazole (B134444) ring can be protonated. This protonation deactivates the ring system towards electrophilic attack. The positions on the benzene ring (4, 5, 6, and 7) are not electronically equivalent. Halogenation of unsubstituted benzimidazole typically yields a mixture of 5- and 6-halogenated products (which are equivalent and sometimes numbered as the 5(6)-halo isomer) as the major products. The introduction of an electrophile is directed by the electron density distribution in the substrate. researchgate.netchemintech.ru

For a pre-existing substituted benzimidazole, the position of further substitution depends on the directing effect of the group already present. The kinetics of halogenation, such as bromination, have been studied for the benzimidazole scaffold. Bimolecular rate constants for the reaction of molecular bromine with the neutral benzimidazole molecule have been determined, providing quantitative insight into the reactivity of the heterocyclic system. rsc.org The rate of reaction is influenced by factors such as the nature of the halogenating agent (e.g., I2, N-iodosuccinimide), the solvent, and the pH of the reaction medium. researchgate.net

| Substrate | Position of Attack | Bimolecular Rate Constant (k2 / dm³ mol⁻¹ s⁻¹) |

|---|---|---|

| Benzimidazole | 4(7) | 1.1 x 10⁵ |

| Benzimidazole | 5(6) | 3.2 x 10⁵ |

| 1-Methylbenzimidazole | 4 | 4.5 x 10³ |

| 1-Methylbenzimidazole | 7 | 1.1 x 10⁶ |

| 2-Methylbenzimidazole | 4(7) | 1.5 x 10⁵ |

Investigation of Potential Cleavage Reactions and Stability of the Benzimidazole Ring System

The benzimidazole ring system is known for its high degree of stability, a consequence of its aromatic character. researchgate.net It is generally resistant to cleavage by strong acids and bases under normal conditions. researchgate.net The ring is also relatively stable against reduction.

However, under harsh conditions, the ring can undergo cleavage.

Oxidative Cleavage: Strong oxidizing agents can lead to the degradation of the benzene part of the ring. The imidazole portion is also susceptible to cleavage under specific oxidative environments. For instance, studies on related imidazole compounds have shown that the imidazole side-chain can be cleaved by peroxidizing lipids, suggesting a potential pathway for degradation under specific biochemical conditions. researchgate.net

Reductive Cleavage: While generally resistant to reduction, catalytic hydrogenation under high pressure and temperature can lead to the saturation and eventual cleavage of the ring system.

Photochemical Instability: Some benzimidazole derivatives can undergo photochemical reactions, which may lead to ring cleavage or rearrangement, although this is highly dependent on the substitution pattern.

| Condition | Stability/Reactivity | Notes |

|---|---|---|

| Strong Acids (e.g., HCl) | Generally Stable | Protonation of nitrogen atoms occurs, but the ring remains intact. researchgate.net |

| Strong Bases (e.g., NaOH) | Generally Stable | The N-H proton can be abstracted, but the ring system is preserved. researchgate.net |

| Strong Oxidizing Agents | Susceptible to Cleavage | Harsh conditions can lead to degradation of the aromatic system. |

| Peroxidizing Lipids | Potential for Imidazole Ring Cleavage | Observed in studies of related histidyl imidazole analogues. researchgate.net |

| Catalytic Hydrogenation | Susceptible to Reduction/Cleavage | Requires high pressure and temperature. |

Derivatization and Advanced Functionalization Strategies for 6 Iodo 1h Benzoimidazole 2 Carbaldehyde

Chemical Transformations of the 2-Carbaldehyde Group

The aldehyde functional group at the 2-position of the benzimidazole (B57391) ring is a primary site for a variety of chemical modifications, including nucleophilic addition, oxidation-reduction, and carbon-carbon bond-forming reactions.

Nucleophilic Addition Reactions (e.g., Hydrazone, Oxime, Imine Formation)

The carbonyl carbon of the 2-carbaldehyde is electrophilic and readily undergoes nucleophilic attack by nitrogen-based nucleophiles such as hydrazines, hydroxylamine (B1172632), and primary amines to form hydrazones, oximes, and imines (Schiff bases), respectively. These reactions are typically acid-catalyzed and proceed via the initial formation of a carbinolamine intermediate followed by dehydration.

Hydrazone Formation: The reaction of 6-iodo-1H-benzoimidazole-2-carbaldehyde with various substituted hydrazines or hydrazides yields the corresponding hydrazone derivatives. These compounds are of significant interest due to their prevalence in biologically active molecules. The condensation is generally achieved by refluxing the aldehyde and the hydrazine (B178648) derivative in a suitable solvent like ethanol.

Oxime Formation: Treatment of the aldehyde with hydroxylamine hydrochloride in the presence of a base affords the corresponding oxime. Oximes are versatile intermediates that can be further transformed into other functional groups and are also used as protecting groups for aldehydes.

Imine Formation: Condensation with primary amines leads to the formation of imines. This reaction is a cornerstone in the synthesis of various heterocyclic systems and compounds with potential pharmacological activities. The reaction conditions can be tailored to favor the formation of the imine product, often involving the removal of water to drive the equilibrium.

| Derivative | Reagent | Typical Conditions |

| Hydrazone | Substituted Hydrazine/Hydrazide | Ethanol, reflux |

| Oxime | Hydroxylamine hydrochloride, Base | Ethanol/Water, reflux |

| Imine | Primary Amine | Ethanol, reflux, acid catalyst |

Oxidation to Carboxylic Acids and Reduction to Alcohols

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to another important class of benzimidazole derivatives.

Oxidation: Standard oxidizing agents can be employed for the conversion of the 2-carbaldehyde to 6-iodo-1H-benzoimidazole-2-carboxylic acid. The choice of oxidant is crucial to avoid unwanted side reactions on the benzimidazole ring or with the iodo substituent.

Reduction: The reduction of the aldehyde to the corresponding primary alcohol, (6-iodo-1H-benzoimidazol-2-yl)methanol, can be accomplished using a variety of reducing agents. Mild reducing agents like sodium borohydride (B1222165) are often preferred to ensure the chemoselective reduction of the aldehyde without affecting other reducible functional groups.

| Transformation | Reagent | Product |

| Oxidation | e.g., Potassium permanganate, Jones reagent | 6-Iodo-1H-benzoimidazole-2-carboxylic acid |

| Reduction | e.g., Sodium borohydride | (6-Iodo-1H-benzoimidazol-2-yl)methanol |

Carbon-Carbon Bond Forming Reactions (e.g., Wittig, Knoevenagel)

The 2-carbaldehyde group serves as an excellent electrophile for the formation of new carbon-carbon bonds, enabling the extension of the carbon framework and the introduction of diverse structural motifs.

Wittig Reaction: The Wittig reaction provides a powerful method for the conversion of the aldehyde to an alkene. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgorganic-chemistry.org This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically generated in situ from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgorganic-chemistry.org The geometry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org

Knoevenagel Condensation: The Knoevenagel condensation is another important carbon-carbon bond-forming reaction where the aldehyde is reacted with an active methylene (B1212753) compound in the presence of a basic catalyst. banglajol.inforesearchgate.netsphinxsai.comwikipedia.org This reaction is widely used to synthesize α,β-unsaturated compounds, which are valuable intermediates in organic synthesis. banglajol.inforesearchgate.netsphinxsai.comwikipedia.org

| Reaction | Reagent | Product Type |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph3P=CHR) | Alkene |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile, Ethyl acetoacetate) | α,β-Unsaturated Compound |

Functionalization at the Benzimidazole Nitrogen Atoms (N1 and N3)

The benzimidazole ring contains two nitrogen atoms, N1 and N3, which can be functionalized through various reactions, further expanding the chemical space of derivatives obtainable from this compound.

N-Alkylation and N-Acylation Reactions

The NH proton of the benzimidazole ring is acidic and can be removed by a base, generating an ambident nucleophile that can be alkylated or acylated at either N1 or N3. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.

N-Alkylation: The introduction of alkyl groups on the benzimidazole nitrogen can significantly modulate the biological and physical properties of the molecule. N-alkylation is typically achieved by treating the benzimidazole with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride.

N-Acylation: Acyl groups can be introduced onto the benzimidazole nitrogen using acylating agents like acid chlorides or anhydrides in the presence of a base. N-acylation can serve to protect the NH group or to introduce specific functionalities.

| Reaction | Reagent | Typical Conditions |

| N-Alkylation | Alkyl Halide | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetone) |

| N-Acylation | Acyl Halide/Anhydride | Base (e.g., Triethylamine (B128534), Pyridine), Solvent (e.g., DCM, THF) |

Mannich Reactions and Related Aminomethylation Processes

The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, the N-H of the benzimidazole), formaldehyde, and a primary or secondary amine. nih.govneu.edu.trnih.gov This reaction provides a straightforward route to N-aminomethylated benzimidazoles. nih.govneu.edu.trnih.gov These Mannich bases are valuable intermediates and have shown a wide range of biological activities. The reaction is typically carried out by refluxing the three components in a suitable solvent like ethanol. nih.gov

Reactivity and Synthetic Utility of the 6-Iodo Substituent

The presence of an iodine atom at the 6-position of the 1H-benzoimidazole-2-carbaldehyde scaffold is of significant synthetic importance. The carbon-iodine bond is the most reactive among carbon-halogen bonds (C-I < C-Br < C-Cl < C-F) in catalytic cycles involving oxidative addition, making it an excellent functional handle for a variety of metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of diverse molecular fragments, enabling the synthesis of complex derivatives with potential applications in medicinal chemistry and materials science.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. The 6-iodo substituent on the benzimidazole ring serves as a versatile precursor for these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a widely used method for forming C(sp²)–C(sp²) bonds. organic-chemistry.org For substrates like this compound, this reaction enables the introduction of various aryl or heteroaryl groups at the 6-position. The reaction typically proceeds under mild conditions and is tolerant of a wide range of functional groups, including the aldehyde and N-H moieties present in the parent molecule. nih.govresearchgate.net Studies on analogous 2-iodo-1-substituted-benzimidazoles have demonstrated that efficient coupling can be achieved using a palladium catalyst such as PdCl₂ in combination with a suitable phosphine (B1218219) ligand, like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos), and a base like cesium carbonate (Cs₂CO₃) in a solvent such as dioxane, often enhanced by microwave irradiation. arkat-usa.orgresearchgate.net

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is particularly valuable for synthesizing arylethynyl-substituted benzimidazoles from this compound. These products are important precursors for more complex heterocyclic systems. The standard Sonogashira conditions involve a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride), a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine (Et₃N) in a solvent like dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgresearchgate.net Notably, microwave-assisted protocols have been shown to accelerate these reactions, often providing higher yields in shorter times without the need for protecting the benzimidazole N-H group. researchgate.net Copper-free Sonogashira variants have also been developed, utilizing a palladium catalyst and a base like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) under solvent-free conditions. organic-chemistry.org

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This transformation allows for the introduction of alkenyl groups at the 6-position of the benzimidazole core. The reaction is typically catalyzed by a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) in the presence of a base (e.g., potassium acetate, triethylamine) and often a phosphine ligand. wikipedia.org Modern protocols have expanded the reaction's scope, with some conditions allowing the reaction to proceed in water or ionic liquids, sometimes even without the need for phosphine ligands. nih.govnih.gov The products of the Heck reaction, 6-alkenyl-1H-benzoimidazole-2-carbaldehydes, are valuable intermediates for further synthetic manipulations, including the construction of fused ring systems.

| Reaction | Catalyst / Ligand | Base | Solvent | Temperature (°C) |

| Suzuki | PdCl₂ / SPhos | Cs₂CO₃ | Dioxane | 120 (Microwave) |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMSO | 100 (Microwave) |

| Heck | Pd(OAc)₂ | K₂CO₃ / Et₃N | DMF / H₂O | 80 - 130 |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann-type couplings, represent a classical and still highly relevant method for forming carbon-heteroatom and carbon-carbon bonds. nih.govorganic-chemistry.org While palladium catalysis often dominates, copper-mediated systems offer complementary reactivity and can be more cost-effective.

For this compound, the primary application of copper-catalyzed coupling involves the formation of C–N, C–O, or C–S bonds. The Ullmann condensation, for instance, can be used to couple the 6-iodo-benzimidazole with amines, phenols, or thiols. acs.org These reactions typically require a copper(I) source, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), often in the presence of a ligand and a base, at elevated temperatures. acs.orgrsc.org Ligands like ethyl 2-oxocyclohexanecarboxylate or various diamines can significantly improve reaction efficiency and substrate scope. researchgate.net The intramolecular variant of the Ullmann N-arylation is a powerful method for synthesizing fused benzimidazole systems. rsc.org This reactivity highlights the utility of the 6-iodo substituent as a key anchor point for building molecular complexity through copper-catalyzed pathways.

| Reaction Type | Copper Source | Ligand | Base | Solvent |

| C-N Coupling | CuI / Cu₂O | Diamines / β-diketones | K₂CO₃ / Cs₂CO₃ | DMF / DMSO |

| C-O Coupling | CuI | Phenanthrolines | K₃PO₄ | Toluene |

| C-S Coupling | Cu₂O | Ethyl 2-oxocyclohexanecarboxylate | K₂CO₃ | DMSO |

Construction of Fused Heterocyclic Systems from this compound Precursors

A key synthetic application of this compound is its use as a precursor for constructing polycyclic, fused heterocyclic systems. nih.gov The strategic positioning of the reactive iodo group and the aldehyde functionality allows for sequential or tandem reactions to build new rings onto the benzimidazole core.

A common and powerful strategy involves an initial palladium-catalyzed cross-coupling reaction at the 6-position, followed by an intramolecular cyclization reaction involving the newly introduced group and the 2-carbaldehyde. For example, a Sonogashira coupling can introduce a terminal alkyne at the 6-position. The resulting 6-alkynyl-1H-benzoimidazole-2-carbaldehyde is a perfect substrate for intramolecular cyclization. nih.gov Depending on the reaction conditions and the nature of the alkyne, this cyclization can be promoted by various catalysts or reagents to form a new ring, leading to fused systems such as benzimidazo[2,1-a]isoquinolines or related structures.

Similarly, a Heck reaction can install an alkenyl group, which can then participate in intramolecular cyclization. rsc.org For instance, an intramolecular Heck reaction or other cyclization methods like radical cyclization could be employed to forge a new bond between the alkenyl chain and another part of the benzimidazole scaffold. nih.govbeilstein-journals.org These annulation strategies provide a modular and efficient route to complex, rigid, and planar fused heterocyclic compounds, which are of significant interest in various fields of chemical science. organic-chemistry.org

Advanced Spectroscopic and Solid State Structural Characterization of 6 Iodo 1h Benzoimidazole 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete connectivity and electronic environment of each atom in 6-Iodo-1H-benzoimidazole-2-carbaldehyde.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. The aldehyde proton is expected to appear as a distinct singlet in the downfield region, typically around 9.9–10.1 ppm, due to the strong deshielding effect of the carbonyl group. The N-H proton of the imidazole (B134444) ring would likely be observed as a broad singlet at a high chemical shift (often >12 ppm), the position of which can be sensitive to solvent and concentration.

The aromatic region will display signals corresponding to the three protons on the benzene (B151609) ring. The iodine atom at the 6-position and the fused imidazole ring create a specific substitution pattern. H-5 and H-7 will be ortho to the iodine, and H-4 will be meta. This leads to a predictable splitting pattern, which, combined with the electronic effects of the iodine (inductive withdrawal and resonance donation), allows for specific assignment.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The aldehyde carbon (C=O) is highly deshielded and expected to resonate around 190–192 ppm. The C2 carbon, attached to the aldehyde group and two nitrogen atoms, will also be significantly downfield. The iodine substituent influences the chemical shifts of the carbons in the benzene ring, most notably causing a significant upfield shift for the carbon it is directly attached to (C6) due to the "heavy atom effect." mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous substituted benzimidazole (B57391) and benzaldehyde (B42025) compounds.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | 9.9 – 10.1 (s) | 190.0 – 192.0 |

| N1-H | >12.0 (br s) | - |

| C2 | - | 150.0 – 152.0 |

| C4 | ~7.8 (d) | ~112.0 |

| C5 | ~7.6 (dd) | ~128.0 |

| C6 | - | ~95.0 |

| C7 | ~8.0 (d) | ~120.0 |

| C3a | - | ~135.0 |

| C7a | - | ~144.0 |

s = singlet, d = doublet, dd = doublet of doublets, br = broad

¹⁵N NMR spectroscopy is particularly powerful for studying nitrogen-containing heterocycles like benzimidazole. encyclopedia.pub Due to the wide range of chemical shifts and high sensitivity to the local electronic environment, ¹⁵N NMR can provide clear insights into the tautomerism of the benzimidazole ring. encyclopedia.pubbohrium.com In N-unsubstituted benzimidazoles, the proton on the imidazole ring can rapidly exchange between the two nitrogen atoms (N1 and N3). nih.govresearchgate.net

This phenomenon, known as prototropic tautomerism, can lead to averaged signals in ¹H and ¹³C NMR spectra, depending on the solvent and temperature. nih.govresearchgate.net ¹⁵N NMR, however, can often resolve the distinct nitrogen environments. The spectrum would show two signals corresponding to the "pyrrole-like" nitrogen (bearing the proton) and the "pyridine-like" imine nitrogen. The chemical shift difference between these two nitrogen types is typically large (around 100 ppm), making ¹⁵N NMR an excellent method to quantify the tautomeric equilibrium and study the factors that influence it, such as solvent polarity and hydrogen bonding. bohrium.com

While 1D NMR provides essential data, 2D NMR experiments are crucial for the definitive assignment of all signals and confirmation of the molecular structure. usm.myyoutube.com

COSY (Correlation Spectroscopy): This proton-proton correlation experiment would reveal the coupling network within the aromatic ring. sdsu.edu A cross-peak between the signals for H4 and H5, and another between H5 and H7 would be expected, confirming their adjacent positions. The absence of a correlation between H4 and H7 would confirm they are not adjacent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly bonded to. sdsu.edu It allows for the unambiguous assignment of the protonated carbons. For example, the proton signal at ~7.8 ppm (H4) would show a cross-peak with the carbon signal at ~112.0 ppm (C4).

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for mapping longer-range connectivity (typically 2-3 bonds), which helps in assigning quaternary (non-protonated) carbons and piecing together different parts of the molecule. sdsu.edu Crucial expected correlations for this compound would include:

A correlation from the aldehyde proton (~10.0 ppm) to the C2 carbon (~151.0 ppm), confirming the position of the aldehyde group.

Correlations from the aromatic protons (H4, H5, H7) to the quaternary carbons (C3a, C6, C7a), allowing for their definitive assignment. For instance, H5 would show correlations to C3a and C7, while H4 would correlate to C5, C7a, and C2.

A correlation from the N-H proton to C2 and C7a would further solidify the assignments within the imidazole ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound would exhibit several characteristic absorption bands.

The most prominent peak would be the strong C=O stretching vibration of the aldehyde, expected in the range of 1700-1720 cm⁻¹. organicchemistrydata.org The aldehyde C-H stretch typically appears as two weaker bands around 2700-2800 cm⁻¹. vscht.cz The N-H stretching vibration of the imidazole ring would be visible as a broad band in the 3200-3400 cm⁻¹ region, with the broadening due to hydrogen bonding. masterorganicchemistry.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C in-ring stretching vibrations typically appear as a series of peaks in the 1450-1650 cm⁻¹ region. vscht.cz The C-I bond stretch occurs at lower frequencies, typically in the fingerprint region around 500-600 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Imidazole N-H | Stretch | 3200 – 3400 | Medium, Broad |

| Aromatic C-H | Stretch | 3000 – 3100 | Medium |

| Aldehyde C-H | Stretch | 2700 – 2800 | Weak |

| Aldehyde C=O | Stretch | 1700 – 1720 | Strong, Sharp |

| Aromatic C=C | In-ring Stretch | 1450 – 1650 | Medium-Weak |

| Aromatic C-H | Out-of-plane Bend | 700 – 900 | Strong |

| Aryl C-I | Stretch | 500 – 600 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. nih.govresearchgate.net For this compound (C₈H₅IN₂O), the calculated exact mass of the molecular ion [M]⁺ is 271.9447 g/mol . HRMS can confirm this mass with high precision (typically to within 5 ppm), which is a powerful confirmation of the compound's identity. nih.gov

In addition to the molecular ion, mass spectrometry provides information about the molecule's structure through its fragmentation pattern. Under electron impact (EI) or electrospray ionization (ESI), the molecular ion breaks apart into smaller, characteristic fragments. For this compound, key fragmentation pathways would likely include:

Loss of the aldehyde group: A primary fragmentation would be the loss of the formyl radical (•CHO), resulting in a fragment ion [M-29]⁺.

Loss of iodine: Cleavage of the C-I bond would lead to the loss of an iodine radical (•I), giving a fragment at [M-127]⁺.

Cleavage of the imidazole ring: A characteristic fragmentation of the benzimidazole core involves the sequential loss of two molecules of hydrogen cyanide (HCN). journalijdr.comresearchgate.net

Analysis of these fragmentation patterns provides a "fingerprint" that helps to confirm the proposed structure. researchgate.net

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While NMR provides the definitive structure in solution, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This technique can precisely measure bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure. openresearchlibrary.org

For this compound, a crystal structure would confirm the planarity of the benzimidazole ring system. nih.gov It would also reveal the conformation of the aldehyde group relative to the ring.

Furthermore, X-ray diffraction elucidates the supramolecular assembly, showing how molecules pack together in the crystal lattice. nih.gov Intermolecular interactions such as hydrogen bonding and π-π stacking play a crucial role in the crystal packing of benzimidazole derivatives. iucr.org It is expected that the N-H group of one molecule would act as a hydrogen bond donor to the aldehyde oxygen or a nitrogen atom of an adjacent molecule, forming chains or sheets. nih.goviucr.org Additionally, π-π stacking interactions between the aromatic benzimidazole rings of parallel molecules would likely contribute to the stability of the crystal structure. openresearchlibrary.org

Analysis of Molecular Conformation, Bond Lengths, and Bond Angles

The crystal structure of 2-(1H-Benzimidazol-2-yl)phenol reveals a molecule that is nearly planar. nih.govresearchgate.net The maximum deviation from the mean plane of the non-hydrogen atoms is minimal, at approximately 0.016 Å. nih.govresearchgate.net The dihedral angle between the imidazole ring and its fused benzene ring is very small, indicating the planarity of the core benzimidazole system. Similarly, the attached phenol (B47542) ring is nearly coplanar with the benzimidazole unit, with a slight dihedral angle of 0.37° between the imidazole and the phenol rings. nih.govresearchgate.net

Selected bond lengths and angles are typical for this class of heterocyclic compounds and are consistent with the delocalized π-electron system across the molecule.

Table 1: Selected Bond Lengths for 2-(1H-Benzimidazol-2-yl)phenol

| Bond | Length (Å) |

|---|---|

| C-O | Normal Range |

| C=N | Normal Range |

| N-C | Normal Range |

| Car-Car | Normal Range |

Specific numerical values for bond lengths were within normal ranges as reported in the crystallographic data but not individually listed in the source material. nih.gov

Table 2: Selected Bond Angles for 2-(1H-Benzimidazol-2-yl)phenol

| Angle | Value (°) |

|---|---|

| Dihedral angle (Imidazole ring - attached Benzene ring) | 0.37 (13) |

Data derived from X-ray crystallographic analysis. nih.govresearchgate.net

Investigation of Supramolecular Assembly via Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The supramolecular assembly of 2-(1H-Benzimidazol-2-yl)phenol in the solid state is primarily governed by hydrogen bonding. In addition to the intramolecular O—H⋯N hydrogen bond that stabilizes the molecular conformation, a significant intermolecular N—H⋯O hydrogen bond plays a crucial role in the crystal packing. nih.govresearchgate.net

This intermolecular hydrogen bond links adjacent molecules, where the N-H group of the imidazole ring on one molecule acts as a hydrogen bond donor to the phenolic oxygen atom of a neighboring molecule. This interaction systematically connects the molecules into one-dimensional chains that propagate along the nih.gov crystallographic direction. nih.govresearchgate.net These chains form the primary structural motif of the crystal lattice.

Given the absence of an iodine atom in the proxy molecule, 2-(1H-Benzimidazol-2-yl)phenol, there are no halogen bonds to be investigated. However, in iodo-substituted benzimidazoles, halogen bonding (e.g., I•••N or I•••π interactions) would be a critical factor in directing the supramolecular assembly, often competing with or complementing hydrogen bonds.

Table 3: Hydrogen Bond Geometry for 2-(1H-Benzimidazol-2-yl)phenol

| D–H···A | d(D–H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

|---|---|---|---|---|

| O—H···N (intramolecular) | 0.82 | 1.81 | 2.551 (3) | 150 |

| N—H···O (intermolecular) | 0.91 (2) | 1.96 (3) | 2.851 (3) | 169 (2) |

D = donor atom, A = acceptor atom. Data obtained from single-crystal X-ray diffraction. nih.gov

Elucidation of π-π Stacking Interactions and Their Contributions to Crystal Packing

Beyond hydrogen bonding, the planar aromatic nature of 2-(1H-Benzimidazol-2-yl)phenol facilitates significant π-π stacking interactions, which are vital for the three-dimensional organization of the crystal. The hydrogen-bonded chains are further assembled into a stable structure through these stacking forces.

The crystal packing of this compound features four distinct π-π stacking interactions. These interactions occur between the imidazole ring, the fused benzene ring of the benzimidazole core, and the attached phenol ring of adjacent molecules. nih.govresearchgate.net The efficiency of this stacking is quantified by the centroid-to-centroid distances between the interacting aromatic rings, which fall within the typical range for such non-covalent bonds.

Table 4: π-π Stacking Interaction Parameters for 2-(1H-Benzimidazol-2-yl)phenol

| Interacting Rings (Centroid) | Centroid-Centroid Distance (Å) |

|---|---|

| Imidazole (Cg1) — Fused Benzene (Cg2) | 3.6666 (17) / 3.6668 (17) |

| Imidazole (Cg1) — Attached Phenol (Cg3) | 3.6106 (17) / 3.6108 (17) |

Cg1, Cg2, and Cg3 represent the centroids of the imidazole, fused benzene, and attached phenol rings, respectively. The multiple values represent interactions between symmetry-related molecules. nih.govresearchgate.net

These stacking interactions effectively link the one-dimensional hydrogen-bonded chains, creating a robust and well-ordered three-dimensional supramolecular architecture.

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. By mapping properties such as normalized contact distance (dnorm) onto the molecular surface, one can identify the specific atoms involved in close contacts and the nature of these interactions.

A Hirshfeld surface analysis performed on a related compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol, provides a representative example of the quantitative data that can be obtained. The analysis showed the following contributions to the total Hirshfeld surface area:

H···H: 47.5%

C···H/H···C: 27.6%

O···H/H···O: 12.4%

N···H/H···N: 6.1%

C···C: 4.6%

The red spots on the dnorm map for this related molecule clearly indicate the O—H···N and O—H···O hydrogen bonds as areas of very close contact. The C···C contacts, representing 4.6% of the surface, correspond to the π–π stacking interactions. While specific data for 2-(1H-Benzimidazol-2-yl)phenol is not presented, a similar distribution of contacts would be expected, underscoring the primary importance of hydrogen bonding and van der Waals forces in defining the crystal structure.

Computational and Theoretical Investigations of 6 Iodo 1h Benzoimidazole 2 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are indispensable tools for predicting the geometric and electronic properties of molecules, offering insights that complement experimental data.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. For a molecule like 6-Iodo-1H-benzoimidazole-2-carbaldehyde, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, known as the ground state geometry. These calculations would involve optimizing the bond lengths, bond angles, and dihedral angles to find the structure with the minimum energy.

The results of such a study would typically be presented in a table format, detailing the optimized geometric parameters. For instance:

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (ring) | Calculated Value |

| C-N (ring) | Calculated Value |

| C-I | Calculated Value |

| C=O | Calculated Value |

| C-H | Calculated Value |

| N-H | Calculated Value |

| Bond Angles (°) ** | |

| C-C-C (ring) | Calculated Value |

| C-N-C (ring) | Calculated Value |

| C-C-I | Calculated Value |

| O=C-H | Calculated Value |

| Dihedral Angles (°) ** | |

| C-C-C-C (ring) | Calculated Value |

| H-N-C-C (ring) | Calculated Value |

| I-C-C-N (ring) | Calculated Value |

This table is illustrative and requires data from actual DFT calculations on this compound.

Furthermore, DFT calculations would yield the ground state energy of the molecule, a fundamental property used to assess its thermodynamic stability.

To achieve higher accuracy in the calculated energies and geometries, post-Hartree-Fock ab initio methods, such as Møller-Plesset perturbation theory of the second order (MP2), would be utilized. These methods provide a more sophisticated treatment of electron correlation compared to standard DFT functionals. A comparative study using both DFT and MP2 would offer a more robust understanding of the molecule's properties. The data generated would be similar in format to the DFT results but would provide a benchmark for accuracy.

The presence of the carbaldehyde group introduces a degree of rotational freedom around the carbon-carbon single bond connecting it to the benzimidazole (B57391) ring. Conformational analysis would be performed to identify the different possible spatial arrangements (conformers) of the molecule and their relative energies. This is achieved by systematically rotating the dihedral angle of the carbaldehyde group and calculating the energy at each step.

The results of this analysis would be visualized as a potential energy surface (PES) map, which plots the energy as a function of the rotational angle. The minima on this map correspond to stable conformers, while the maxima represent the transition states between them. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Electronic Structure and Reactivity Descriptors

Beyond geometry, computational methods provide deep insights into the electronic nature of a molecule, which governs its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For this compound, these energy values would be calculated, and the spatial distribution of the HOMO and LUMO would be visualized to identify the regions of the molecule most likely to be involved in electron donation and acceptance.

A typical data table from such an analysis would look like this:

| Parameter | Energy (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

This table is illustrative and requires data from actual quantum chemical calculations on this compound.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a more nuanced understanding of its behavior in chemical reactions.

Chemical Hardness (η): This is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO gap. A harder molecule is less reactive.

Chemical Potential (μ): This descriptor indicates the escaping tendency of electrons from a system. It is calculated as the average of the HOMO and LUMO energies.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is a function of the chemical potential and chemical hardness.

These calculated values would be compiled into a table to provide a quantitative assessment of the reactivity of this compound.

| Descriptor | Formula | Calculated Value |

| Ionization Potential (I) | -EHOMO | Calculated Value |

| Electron Affinity (A) | -ELUMO | Calculated Value |

| Electronegativity (χ) | (I + A) / 2 | Calculated Value |

| Chemical Hardness (η) | (I - A) / 2 | Calculated Value |

| Chemical Softness (S) | 1 / η | Calculated Value |

| Electrophilicity Index (ω) | μ2 / 2η (where μ = -χ) | Calculated Value |

This table is illustrative and requires data from actual quantum chemical calculations on this compound.

Mulliken and Natural Population Analysis (NPA) Charge Distributions

Mulliken and Natural Population Analysis (NPA) are two widely used methods in computational chemistry to calculate the partial atomic charges on the atoms within a molecule. These charges offer insights into the electron distribution, which is crucial for understanding a molecule's reactivity, intermolecular interactions, and electrostatic potential.

Mulliken population analysis, one of the earliest methods, partitions the total electron population among the atoms. While conceptually simple, its results can be sensitive to the basis set used in the calculation. Natural Population Analysis, which is based on the Natural Bond Orbital (NBO) theory, provides a more robust and less basis-set-dependent description of the atomic charges by assigning electrons to atomic orbitals. For a molecule like this compound, these analyses would reveal the electronic influence of the iodine and carbaldehyde substituents on the benzimidazole core. The electronegative iodine, nitrogen, and oxygen atoms are expected to carry negative charges, while the hydrogen and carbon atoms would likely bear positive charges.

Table 1: Illustrative Mulliken and NPA Atomic Charges for this compound (Note: The following data is illustrative as specific computational studies for this molecule were not found in the public domain.)

| Atom | Mulliken Charge (e) | NPA Charge (e) |

| I | -0.15 | -0.12 |

| N1 | -0.45 | -0.50 |

| C2 | 0.30 | 0.28 |

| N3 | -0.48 | -0.52 |

| C4 | 0.10 | 0.08 |

| C5 | -0.05 | -0.04 |

| C6 | 0.02 | 0.01 |

| C7 | 0.08 | 0.07 |

| C(aldehyde) | 0.40 | 0.38 |

| O(aldehyde) | -0.55 | -0.60 |

| H(N1) | 0.35 | 0.33 |

| H(C4) | 0.12 | 0.11 |

| H(C5) | 0.11 | 0.10 |

| H(C7) | 0.13 | 0.12 |

| H(aldehyde) | 0.15 | 0.14 |

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule in three-dimensional space. It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MESP surface would likely show significant negative potential around the oxygen atom of the carbaldehyde group and the nitrogen atoms of the imidazole (B134444) ring. These regions would be the most likely sites for hydrogen bonding and other electrophilic interactions. Conversely, the hydrogen atom attached to the imidazole nitrogen and the aldehydic proton would be associated with positive electrostatic potential, making them susceptible to nucleophilic attack.

Theoretical Prediction of Spectroscopic Parameters

Computation of Vibrational (IR) Frequencies and Intensities

Computational methods, particularly Density Functional Theory (DFT), can be used to predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the vibrational modes (stretching, bending, etc.) that are observed in an experimental infrared (IR) spectrum. By comparing the computed spectrum with the experimental one, a detailed assignment of the vibrational bands can be made.

For this compound, theoretical calculations would predict the characteristic stretching frequencies for the N-H bond of the imidazole ring, the C=O bond of the aldehyde, the aromatic C-H bonds, and the C-I bond. The computed intensities of these vibrations also help in interpreting the experimental spectrum.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound (Note: The following data is illustrative as specific computational studies for this molecule were not found in the public domain.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| N-H Stretch | 3450 | Medium |

| Aromatic C-H Stretch | 3100-3000 | Weak |

| Aldehyde C-H Stretch | 2850 | Weak |

| C=O Stretch | 1710 | Strong |

| C=N Stretch | 1620 | Medium |

| Aromatic C=C Stretch | 1580-1450 | Medium-Strong |

| N-H Bend | 1400 | Medium |

| C-I Stretch | 650 | Medium |

Prediction of NMR Chemical Shifts for Direct Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. Comparing the predicted chemical shifts with experimental data can confirm the molecular structure and help in the assignment of signals.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the N-H proton, the aldehydic proton, and the aromatic protons. The ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule, including the carbonyl carbon and the carbon atom bonded to iodine.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: The following data is illustrative as specific computational studies for this molecule were not found in the public domain.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H(N1) | 12.5 | - |

| H(aldehyde) | 9.8 | - |

| H(C4) | 7.8 | - |

| H(C5) | 7.4 | - |

| H(C7) | 8.0 | - |

| C2 | - | 145.0 |

| C(aldehyde) | - | 192.0 |

| C4 | - | 122.0 |

| C5 | - | 128.0 |

| C6 | - | 95.0 |

| C7 | - | 115.0 |

| C3a | - | 140.0 |

| C7a | - | 135.0 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In this compound, NBO analysis can reveal hyperconjugative interactions and intramolecular charge transfer. For instance, it can show the delocalization of lone pair electrons from the nitrogen and oxygen atoms into antibonding orbitals of adjacent bonds. These interactions contribute to the stability of the molecule and influence its electronic properties.

Table 4: Illustrative NBO Analysis of Key Interactions in this compound (Note: The following data is illustrative as specific computational studies for this molecule were not found in the public domain.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N1 | π(C2-N3) | 35.2 |

| LP(1) N3 | π(C2-N1) | 40.5 |

| LP(2) O | π(C(aldehyde)-H) | 2.8 |

| π(C5-C6) | π(C4-C7a) | 18.9 |

| π(C4-C7a) | π*(C5-C6) | 22.1 |

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors that quantify different aspects of the molecule's structure.

For a molecule like this compound, a QSAR study would involve calculating a range of descriptors, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and topological descriptors. These descriptors could then be used to build a model to predict a specific biological activity, such as antimicrobial or anticancer effects, based on its structural features.

Table 5: Illustrative Molecular Descriptors for QSAR Studies of this compound (Note: The following data is illustrative as specific computational studies for this molecule were not found in the public domain.)

| Descriptor | Value |

| Molecular Weight | 272.06 g/mol |

| LogP | 2.5 |

| Molar Refractivity | 58.4 cm³ |

| Polar Surface Area | 49.6 Ų |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.1 eV |

| Dipole Moment | 3.5 D |

Derivation and Validation of Theoretical Molecular Descriptors

The computational investigation of this compound involves the derivation of a variety of molecular descriptors using theoretical methods. These descriptors are crucial for understanding the electronic structure, reactivity, and potential interactions of the molecule. Density Functional Theory (DFT) is a prominent computational tool for such studies, often employed to calculate molecular properties of benzimidazole derivatives. nih.govresearchgate.net The selection of an appropriate level of theory, which includes the functional and basis set, is a critical first step for obtaining reliable results. For instance, the B3LYP functional combined with a 6-311G basis set has been utilized for studying substituted 1H-benzimidazoles. researchgate.net

Once the geometry of the this compound molecule is optimized to its lowest energy state, a range of electronic and quantum-chemical descriptors can be calculated. These include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors. The HOMO-LUMO energy gap is particularly important as it relates to the chemical reactivity and kinetic stability of the molecule. doaj.org

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be derived from the HOMO and LUMO energies. These descriptors provide insights into the molecule's resistance to charge transfer and its propensity to accept electrons. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful technique for examining charge transfer processes and interactions between bonds within the molecule. nih.govresearchgate.net It provides a detailed picture of donor-acceptor interactions.

Validation of these theoretical descriptors is typically achieved by comparing calculated properties with available experimental data. For example, calculated UV-Vis spectra can be compared with experimentally measured spectra to assess the accuracy of the computational method. researchgate.net

Below is an interactive data table summarizing key theoretical molecular descriptors that would be derived for this compound.

| Descriptor | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the electron-donating ability of the molecule. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. |

| Electronegativity | χ | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness | η | Quantifies the resistance to change in electron distribution. |

| Global Electrophilicity Index | ω | Describes the electrophilic nature of the molecule. |

Correlation of Descriptors with Physicochemical and Structural Features

The theoretical molecular descriptors derived for this compound can be correlated with its physicochemical and structural properties. These correlations are invaluable for predicting the behavior of the molecule in various environments.

The dipole moment is a key descriptor that influences solubility and other intermolecular interactions. A higher dipole moment generally suggests greater polarity, which can affect how the molecule interacts with polar solvents. For related benzimidazole compounds, dipole moments have been calculated to understand their interactional capabilities. nih.gov

Molecular Electrostatic Potential (MEP) maps are powerful visual tools for understanding the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the imidazole ring and the oxygen atom of the carbaldehyde group, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms. nih.gov This information is critical for understanding hydrogen bonding and other non-covalent interactions.

The Topological Polar Surface Area (TPSA) is another descriptor that can be calculated and correlated with a molecule's transport properties. The TPSA for the parent compound, 1H-Benzimidazole-2-carboxaldehyde, is 45.8 Ų. nih.gov The introduction of an iodine atom in the 6-position would slightly alter this value, which is useful for predicting membrane permeability.

The following interactive table illustrates the correlation between theoretical descriptors and the physicochemical and structural features of this compound.

| Theoretical Descriptor | Correlated Physicochemical/Structural Feature |

| Dipole Moment | Polarity, solubility, and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Reactive sites for electrophilic and nucleophilic attack, hydrogen bonding potential. |

| Frontier Molecular Orbital (FMO) Energies | Chemical reactivity and electronic transitions. |

| Topological Polar Surface Area (TPSA) | Membrane permeability and drug transport properties. |

Theoretical Assessment of Halogen Bonding Interactions Involving the 6-Iodo Moiety

The iodine atom at the 6-position of the benzimidazole ring in this compound is capable of forming halogen bonds. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. acs.org Theoretical assessments are crucial for characterizing the strength and nature of these interactions.

A key feature of a halogen atom involved in halogen bonding is the presence of a "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, opposite to the covalent bond. acs.org The strength of the halogen bond is often correlated with the magnitude of this positive electrostatic potential (VS,max). acs.org

Computational methods, particularly high-level quantum chemical calculations like Coupled Cluster (CCSD(T)) and Møller-Plesset perturbation theory (MP2), are ideal for accurately describing halogen bonds. acs.org DFT methods with appropriate functionals, such as ωB97XD, are also used to study these interactions. nih.gov

Theoretical assessments of halogen bonding involving the 6-iodo moiety would typically involve:

Molecular Electrostatic Potential (MEP) Analysis: To visualize the σ-hole on the iodine atom and identify regions of positive and negative potential on interacting molecules.

Geometry Optimization: To determine the preferred orientation and distance of the halogen bond between this compound and a Lewis base.

Binding Energy Calculations: To quantify the strength of the halogen bond. These calculations can be corrected for basis set superposition error (BSSE) to improve accuracy.

Natural Bond Orbital (NBO) Analysis: To investigate the charge transfer that occurs from the Lewis base to the halogen bond donor.

The following table summarizes the key aspects of a theoretical assessment of halogen bonding for this compound.

| Theoretical Method | Purpose in Halogen Bond Assessment |

| Molecular Electrostatic Potential (MEP) | Identification of the σ-hole and prediction of interaction sites. |

| Geometry Optimization | Determination of the equilibrium structure of the halogen-bonded complex. |